molecular formula C8H13N3O B2363965 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane CAS No. 1245782-78-8

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane

Cat. No.: B2363965
CAS No.: 1245782-78-8
M. Wt: 167.212
InChI Key: KPGFNYVNCFJKNX-YFHOEESVSA-N
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Description

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a nitrogen-containing organic compound featuring a hydroxyimino (–NOH) functional group and a 1-propylpyrazol-4-yl substituent.

Properties

IUPAC Name

(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGFNYVNCFJKNX-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=C(C=N1)/C(=N\O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the propyl group: Alkylation of the pyrazole ring with a propyl halide.

    Formation of the hydroxyimino group: Oximation of the corresponding ketone using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of 1-(Nitroimino)-1-(1-propylpyrazol-4-yl)ethane.

    Reduction: Formation of 1-(Aminoimino)-1-(1-propylpyrazol-4-yl)ethane.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane would depend on its specific interactions with biological targets. Generally, compounds with hydroxyimino groups can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. The pyrazole ring may interact with various receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane with 2-(hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide (HPTCHOPD) , a structurally related compound with documented synthesis and characterization data.

2.1 Structural Differences and Implications
Property This compound 2-(Hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide (HPTCHOPD)
Core Structure Pyrazole ring with propyl chain Phenyl group + thiocarbonohydrazide backbone
Functional Groups Hydroxyimino, pyrazole Hydroxyimino, thiocarbonohydrazide, phenyl
Electron-Donor Sites Pyrazole N-atoms, hydroxyimino O/N Thiocarbonohydrazide S/N, hydroxyimino O/N
  • The absence of sulfur in the target compound may reduce its versatility in forming metal-sulfur bonds, a feature observed in HPTCHOPD’s complexes .
2.3 Spectroscopic Characterization
Technique HPTCHOPD Findings Expected Features for Target Compound
UV-Vis π→π* transitions at ~250–300 nm Similar π→π* transitions from pyrazole and imino groups
IR N–O (hydroxyimino) stretch at ~1600 cm⁻¹ Comparable N–O stretch; pyrazole C–N stretches (~1500 cm⁻¹)
PMR δ=12.4 (oximino H), δ=7.4–7.8 (phenyl H) δ=12–13 (oximino H), δ=1–3 (propyl chain), pyrazole H (~6–8 ppm)
2.4 Metal Complexation Behavior
Property HPTCHOPD Complexes Hypothetical Target Compound Complexes
Co(II) Square planar geometry Pyrazole N-atoms may enforce octahedral geometry
Ni(II) Distorted tetrahedral/square planar-octahedral Potential for trigonal bipyramidal geometry
Cu(II) Bridged polymeric structure Mononuclear complexes due to steric hindrance
  • Key Contrast: HPTCHOPD’s thiocarbonohydrazide backbone allows for diverse coordination modes (e.g., sulfur bridging), while the target compound’s pyrazole group may favor chelation via nitrogen donors.

Biological Activity

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a compound featuring both hydroxyimino and pyrazole functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H13N3OC_8H_{13}N_3O. The presence of the hydroxyimino group suggests potential interactions with biological targets, particularly as enzyme inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with hydroxyimino groups often act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This can inhibit various biochemical pathways, making it a candidate for therapeutic applications.
  • Receptor Interaction : The pyrazole ring may interact with different receptors, influencing signaling pathways related to various physiological processes.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit phosphodiesterases (PDEs), particularly PDE1, which is implicated in the modulation of cyclic nucleotide levels in the central nervous system (CNS). This modulation affects neuronal excitability and plasticity, suggesting potential applications in treating psychiatric disorders .

2. Case Studies

A review of existing literature reveals several case studies where similar compounds have been evaluated for their therapeutic efficacy:

  • Psychiatric Disorders : PDE inhibitors have shown promise in enhancing cognitive function and reducing symptoms in models of depression and anxiety. For instance, studies have demonstrated that PDE inhibitors can enhance synaptic transmission and neurotrophic factor expression in animal models .
  • Neuroprotective Effects : Some case studies suggest that pyrazole derivatives can protect against neurodegeneration by modulating intracellular signaling pathways involved in cell survival and apoptosis .

Data Table: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits PDE1, affecting cAMP/cGMP levels in CNS
NeuroprotectionModulates pathways to protect neurons from degeneration
Cognitive EnhancementImproves cognitive functions in animal models of psychiatric disorders
Potential Anticancer ActivityHydroxyimino compounds shown to affect cancer cell proliferation

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